3-Methyl-1-phenyltriazene

Direct-acting mutagen Salmonella typhimurium Metabolic activation independence

Procuring a consistent DNA alkylating agent for in vitro studies often means relying on prodrugs that require unpredictable metabolic activation. 3-Methyl-1-phenyltriazene (MPT) is the definitive solution: a direct-acting monomethyltriazene that hydrolyzes spontaneously to the active methyldiazonium cation, guaranteeing reproducible guanine N⁷ and O⁶ methylation in cell-free systems without needing S9 mix, microsomes, or hepatocytes. As the most potent organ-specific carcinogen in the aryltriazene series, it serves as an essential positive control for rodent neuro-oncogenicity bioassays and diagnostic mutagen panels.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 16033-21-9
Cat. No. B099990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenyltriazene
CAS16033-21-9
Synonyms1-methyl-3-phenyl-1-triazene
1-phenyl-3-methyltriazene
3-methyl-1-phenyltriazene
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCN=NNC1=CC=CC=C1
InChIInChI=1S/C7H9N3/c1-8-10-9-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9)
InChIKeyMPEZFYGMDYORDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-phenyltriazene: Identity and Structural Classification


3-Methyl-1-phenyltriazene (MPT; also designated 1-phenyl-3-monomethyltriazene, PMT, or PMMT) is a monomethyl-aryltriazene with molecular formula C₇H₉N₃ and molecular weight 135.17 g/mol . It belongs to the 1-aryl-3-alkyltriazene class, characterized by the diazoamino functional group (–N=N–N<) linking a phenyl ring to a single methyl substituent on the triazene N³ nitrogen . MPT is recognized as the putative active alkylating metabolite of the clinically used dimethyltriazene prodrugs dacarbazine (DTIC) and temozolomide, as well as of the experimental 3,3-dimethyl-1-phenyltriazene (DMPT), and is a direct-acting mutagen and organ-specific carcinogen with pronounced neuro-oncogenic potential in rodent models [1][2].

Why Generic Dimethyltriazenes or Halogenated Analogs Cannot Substitute


Substituting 3-methyl-1-phenyltriazene (MPT) with a generic dimethyltriazene (e.g., DMPT, dacarbazine, or CB10-277) or a ring-halogenated monomethyl analog introduces critical functional divergence because MPT is a direct-acting alkylating species that does not require metabolic N-demethylation, whereas its 3,3-dimethyl congeners are prodrugs dependent on hepatic microsomal oxidase activity for bioactivation [1]. Conversely, progressive ring halogenation of MPT (e.g., 4-chloro, 2,4,6-trichloro, or 2,4,6-tribromo substitution) systematically reduces carcinogenic potency—in some cases to negligible tumor yields indistinguishable from vehicle controls—demonstrating that even ostensibly minor structural modifications ablate the compound's characteristic biological activity [2]. These functional disparities mean that no generic aryltriazene can serve as a drop-in replacement for MPT in mechanistic carcinogenesis studies, DNA alkylation research, or mutagenicity assay development without altering the experimental readout.

Quantitative Differentiation Evidence Versus Comparators


Direct-Acting Mutagenicity vs. Metabolic Activation-Dependent Dimethyltriazenes

MPT and its ring-substituted monomethyl derivatives were demonstrated to be direct-acting mutagens in Salmonella typhimurium strains TA100 and TA1530 without any requirement for exogenous metabolic activation (S9 mix), whereas the parent 3,3-dimethyl-1-phenyltriazene (DMPT) is inactive in the absence of enzymatic N-demethylation [1]. This functional dichotomy is mechanistically critical: MPT spontaneously hydrolyzes to release the methyldiazonium cation, the ultimate DNA-alkylating species, while the dimethyl congeners must first undergo cytochrome P450-mediated oxidative N-demethylation before generating the same reactive intermediate [1].

Direct-acting mutagen Salmonella typhimurium Metabolic activation independence Ames test

Comparative Carcinogenic Potency and Structure-Activity Gradient

In a direct equimolar head-to-head carcinogenicity study in adult male Sprague-Dawley rats, MPT was identified as the strongest carcinogen among the monomethylphenyltriazene series. The carcinogenic potency decreased progressively with 4- and 2-halogenation of the phenyl ring [1]. Notably, the 2,4,6-trichlorophenyl and 2,4,6-tribromophenyl derivatives of MPT produced a negligible tumor yield, not statistically different from that observed in solvent-control animals [1]. This steep structure-activity gradient—from maximal carcinogenicity with the unsubstituted parent compound to essentially zero activity with tri-halogenated derivatives—is mirrored in the dimethyltriazene series where 3,3-dimethyl-1-phenyltriazene was identically the strongest carcinogen among its congeners [1].

Carcinogenicity Ring-halogenation Tumor yield Sprague-Dawley rat

In Vivo DNA Alkylation Profile and Brain Target-Organ Methylation

Following subcutaneous administration of MPT to normal and pregnant BD VI rats, Sephadex G-10 chromatography of DNA hydrolysates revealed the presence of 7-methylguanine in all tissues examined, including the brain—one of the target organs for triazene-induced tumor formation [1]. Quantitatively, the relative amounts of methylated bases (7-methylguanine and O⁶-methylguanine in DNA; 7-methylguanine and 3-methylcytosine in RNA), across individual nucleic acids and between DNA and RNA, were similar to those found previously after administration of 3,3-dimethyl-1-phenyltriazene (DMPT), strongly suggesting the involvement of a common alkylating intermediate—the methyldiazonium cation—from both compounds [1]. The O⁶-methylguanine levels were characteristic of an Sɴ1 reaction mechanism [1].

DNA alkylation 7-methylguanine O6-methylguanine Brain tissue Neuro-oncogenesis

Unique Cytocidal Activity in L1210 Leukemia Under Non-Metabolizing Conditions

In a comparative study of triazene chemotherapeutic effects against the L1210 murine leukemia model, 1-phenyl-3-monomethyltriazene (PMT) demonstrated a maximum increase in median survival time (ILS) of 38% following a single intraperitoneal dose and 50% following six daily injections [1]. Critically, when L1210 cells were exposed to 1–4 mM solutions of the triazenes at 3 °C, only PMT was cytocidal; the dimethyl analog (PDT) and dacarbazine (DIC) were not [1]. Furthermore, treatment of L1210 leukemia with PMT (30 mg/kg, six daily i.p. doses) across multiple transplant generations resulted in a pronounced decrease in oncogenic potential of the tumor cells—an effect that was also observed with PDT and DIC, but the direct cytocidal activity under non-metabolizing conditions is unique to PMT [1].

L1210 leukemia Chemotherapy Cytocidal activity Oncogenic potential Tumor cell reprogramming

Divergent Mutational Spectra in Neurospora crassa

Genetic characterization of 180 ad-3 mutants induced by 1-phenyl-3-monomethyltriazene (PMMT) and 56 ad-3 mutants induced by 1-phenyl-3,3-dimethyltriazene (PDMT) in Neurospora crassa, using dikaryon, trikaryon, and complementation tests, revealed that the spectrum of genetic alterations induced by PMMT is different from that induced by PDMT [1]. This finding indicates that enzymatic dealkylation of PDMT to PMMT does not occur within Neurospora crassa conidia under the test conditions, and that the mechanism of mutation induction for PDMT is distinct from that of PMMT—likely involving hydrolytic breakdown products, the intact molecule, or other converted forms rather than the monomethyl metabolite [1]. In contrast, mutation induction by PMMT appears to proceed via DNA alkylation by carbonium ions, consistent with its established carcinogenic mechanism [1]. Notably, the frequencies of leakiness, allelic complementation, and nonpolarized complementation patterns among PMMT-induced ad-3 mutants were similar to those of ad-3 mutants induced by other potent chemical carcinogens such as MNNG and the aflatoxins [1].

Mutational spectrum Neurospora crassa ad-3 locus Genetic toxicology Mechanism of action

Optimal Scientific and Industrial Application Scenarios


Reference Standard for Activation-Independent DNA Alkylation Studies

3-Methyl-1-phenyltriazene serves as the definitive reference compound for in vitro DNA alkylation experiments where exogenous metabolic activation (S9 mix, microsomes, or intact hepatocytes) is either absent or intentionally excluded. Because MPT is a direct-acting mutagen that hydrolyzes spontaneously to release the methyldiazonium cation without requiring cytochrome P450-mediated N-demethylation, it guarantees consistent, reproducible methylation of guanine residues at the N⁷ and O⁶ positions in purified DNA, oligonucleotides, or cell-free extracts [1][2]. This property makes MPT the superior choice over dacarbazine, temozolomide, or DMPT for quantitative DNA adductomic profiling, alkylation kinetics measurements, and DNA repair enzyme substrate preparation [1][2].

Positive Control for Organ-Specific Carcinogenesis Models

MPT is an established organ-specific carcinogen with pronounced neuro-oncogenic activity in rats, reliably inducing tumors of the brain and nervous system following systemic administration [1][3]. As the strongest carcinogen in both the monomethyl and dimethyl phenyltriazene series at equimolar doses, MPT provides the highest tumor yield among all aryltriazene congeners and should be the compound of choice for positive-control arms in rodent carcinogenicity bioassays, perinatal tumor-induction studies, and investigations of the molecular pathogenesis of chemically induced gliomas and neurogenic tumors [3].

Standard Mutagen in Ames Assay Validation Panels

As a confirmed direct-acting mutagen in Salmonella typhimurium strains TA100 and TA1530 in the absence of S9 metabolic activation, MPT is suitable for inclusion in diagnostic mutagen panels and assay validation sets where a non-metabolically-activated positive control is required to verify bacterial strain responsiveness and assay sensitivity [2]. Its activity without S9 distinguishes it from the dimethyltriazene class and from procarcinogens such as cyclophosphamide and benzo[a]pyrene, thereby providing a distinct positive-control signature in multi-compound validation studies [2].

Active Metabolite Standard in Triazene Prodrug Pharmacokinetic Studies

MPT is the authentic active monomethyl metabolite of the clinical triazene prodrugs dacarbazine (DTIC) and temozolomide, as well as the experimental prodrugs DMPT and CB10-277 [2][4]. Researchers developing novel triazene prodrugs, evaluating plasma hydrolysis kinetics of aminoacyltriazene or acyloxymethyl carbamate prodrugs, or quantifying the metabolic activation of dimethyltriazenes in hepatic microsomal preparations require authentic MPT as the analytical reference standard for LC-MS/MS quantification of the liberated monomethyltriazene species [4]. Without MPT as an external calibrator, pharmacokinetic determination of active metabolite exposure is not possible.

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